3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Description
3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one is a propan-1-one derivative featuring a 3-bromophenyl group at the β-position and a 2-methoxyphenyl group at the ketone-bearing α-position.
Conversely, the 2-methoxy group on the adjacent phenyl ring is electron-donating, which may influence solubility and metabolic stability .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRGYMGJGLMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221944 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-01-9 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
*Calculated based on formula C₁₆H₁₅BrO₂.
Key Observations :
- Electron-Withdrawing Groups (Br, Cl, CF₃) : Bromine and chlorine substituents enhance electrophilicity, improving reactivity in cross-coupling reactions (e.g., yields of 63–73% for halogenated aryl ketones in HOAT-coupled products) . Trifluoromethyl groups (e.g., 1-(2-(trifluoromethyl)phenyl)propan-1-one) further increase metabolic resistance but reduce solubility .
- Electron-Donating Groups (OCH₃, CH₃) : Methoxy groups improve solubility and modulate receptor interactions, as seen in 2-MeOMC’s regioisomer-specific psychoactivity . Methyl groups (e.g., p-tolyl in C1/C3) enhance lipophilicity, correlating with improved cytotoxic potency .
Pharmacological Activity Comparison
Cytotoxicity:
- Compounds with 3-bromophenyl and p-tolyl groups (e.g., C3) exhibit moderate cytotoxicity (IC₅₀: 42.22 μg/mL), while 4-chlorophenyl analogs (C1) show higher potency (IC₅₀: 37.24 μg/mL) . This suggests that para-substituted halogens may optimize steric interactions with cellular targets.
- Chalcone derivatives with 3-bromophenyl groups (e.g., 1-(3-bromophenyl)-3-(3-methylphenyl)propan-1-one) are prioritized in cancer research due to their balance of reactivity and stability .
Anti-Inflammatory and Gastroprotective Effects:
- Chalcones like 1-(4-methoxyphenyl)-3-(3-bromophenyl)propen-1-one (3c) demonstrate dose-dependent inhibition of carrageenan-induced edema (20–80 mg/kg) and significant gastroprotective activity (p < 0.001 vs. cimetidine) . The 2-methoxyphenyl variant may exhibit similar trends, though specific data are unavailable.
Biological Activity
Overview
3-(3-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one is an organic compound belonging to the class of aromatic ketones. Its structure includes a bromine atom and a methoxy group, which significantly influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antifungal research.
The compound's chemical formula is C16H15BrO2, and it features the following functional groups:
- Bromine atom : Enhances reactivity and biological interactions.
- Methoxy group : Influences solubility and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The presence of bromine and methoxy groups affects the compound's reactivity, allowing it to modulate biological processes effectively.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, it has been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that certain derivatives showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against specific cancer types .
Antifungal Activity
The compound has also been evaluated for its antifungal potential. In a comparative study, it was found that derivatives with similar structures displayed effective antifungal activity, with minimum inhibitory concentrations (MICs) significantly lower than traditional antifungal agents like ketoconazole. This suggests that this compound could serve as a lead compound for developing new antifungal therapies .
Study 1: Anticancer Evaluation
A study focused on synthesizing various derivatives based on this compound revealed that some exhibited up to 1.37 times greater antioxidant activity than ascorbic acid. The anticancer assays indicated that these derivatives could effectively inhibit cell proliferation in glioblastoma cells, highlighting their potential as novel anticancer agents .
Study 2: Antifungal Screening
In another investigation, the antifungal activity of several synthesized compounds was assessed against common fungal strains. The results showed that certain derivatives had MIC values ranging from 0.009 to 0.037 mg/mL, outperforming established antifungal treatments . This reinforces the importance of structural modifications in enhancing biological efficacy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Anticancer Activity | Antifungal Activity |
|---|---|---|---|
| 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one | Similar structure with different bromine position | Moderate | Low |
| 3-(3-Chlorophenyl)-1-(2-methoxyphenyl)propan-1-one | Chlorine instead of bromine | Low | Moderate |
| 3-(3-Bromophenyl)-1-(4-methoxyphenyl)propan-1-one | Methoxy group in different position | High | High |
This table illustrates how variations in substituents can significantly affect both anticancer and antifungal activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
